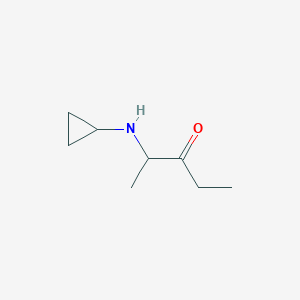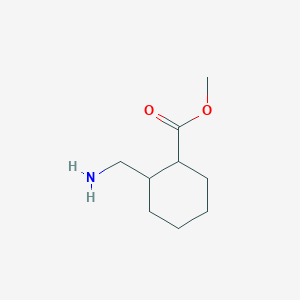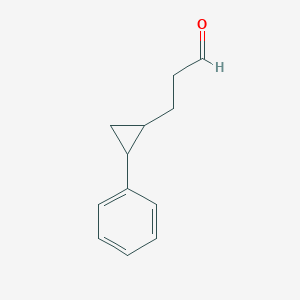
3-(2-Phenylcyclopropyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylcyclopropyl)propanal is an organic compound with the molecular formula C12H14O It is characterized by a cyclopropyl ring attached to a phenyl group and a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylcyclopropyl)propanal typically involves the cyclopropanation of styrene derivatives followed by functional group transformations. One common method includes the reaction of styrene with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylcyclopropyl)propanal can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(2-Phenylcyclopropyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Phenylcyclopropyl)propanal involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-Phenylpropanal
- 2-Phenylcyclopropylmethanol
- 3-(2-Phenylcyclopropyl)propanoic acid
Comparison: 3-(2-Phenylcyclopropyl)propanal is unique due to its combination of a cyclopropyl ring and an aldehyde group, which imparts distinct reactivity and properties compared to similar compounds For example, 3-Phenylpropanal lacks the cyclopropyl ring, resulting in different chemical behavior and applications
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(2-phenylcyclopropyl)propanal |
InChI |
InChI=1S/C12H14O/c13-8-4-7-11-9-12(11)10-5-2-1-3-6-10/h1-3,5-6,8,11-12H,4,7,9H2 |
InChI Key |
AYXWGXVWGOJYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


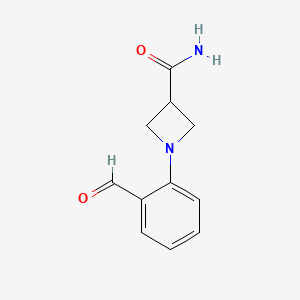

![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)
![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)

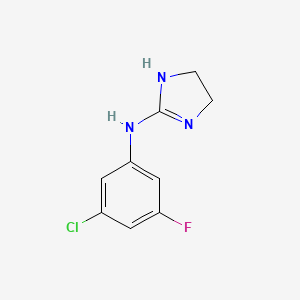
![Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13171078.png)
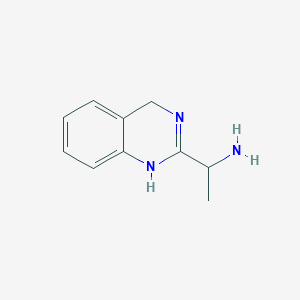
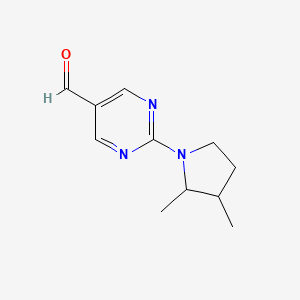
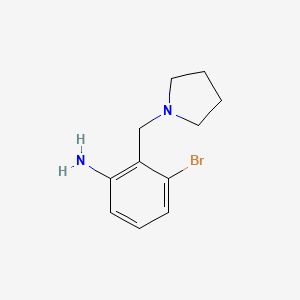
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclobutylethan-1-ol](/img/structure/B13171105.png)
